molecular formula C19H25N3O4 B5468946 N-cyclopropyl-1-[(4-propionylphenoxy)acetyl]-2-piperazinecarboxamide

N-cyclopropyl-1-[(4-propionylphenoxy)acetyl]-2-piperazinecarboxamide

Cat. No.: B5468946
M. Wt: 359.4 g/mol
InChI Key: AWXPSTFNXGYWER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Cyclopropane structures can be formed through reactions with carbenes .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data on the compound , I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. For example, cyclopropane can undergo ring-opening reactions, and piperazine can act as a bidentate ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific information, it’s challenging to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for a compound depend on its potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure for better efficacy or lower toxicity .

Properties

IUPAC Name

N-cyclopropyl-1-[2-(4-propanoylphenoxy)acetyl]piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-2-17(23)13-3-7-15(8-4-13)26-12-18(24)22-10-9-20-11-16(22)19(25)21-14-5-6-14/h3-4,7-8,14,16,20H,2,5-6,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXPSTFNXGYWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N2CCNCC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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